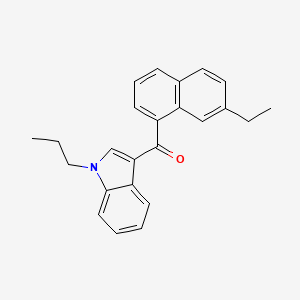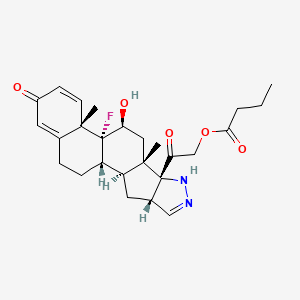
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing nitrogen atoms in the ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl- typically involves multiple steps, starting with the preparation of the naphthyridine core. The process includes:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The cyclohexylamino group is introduced through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group by reacting with propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl-
- 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dimethyl-
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
This detailed article provides a comprehensive overview of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
156991-98-9 |
|---|---|
Molekularformel |
C21H29ClN4O |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
4-chloro-2-(cyclohexylamino)-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H29ClN4O/c1-3-13-26(14-4-2)21(27)17-18(22)16-11-8-12-23-19(16)25-20(17)24-15-9-6-5-7-10-15/h8,11-12,15H,3-7,9-10,13-14H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
KRGCHUHRUYDJDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


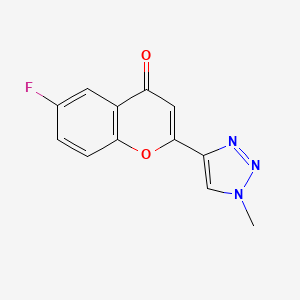
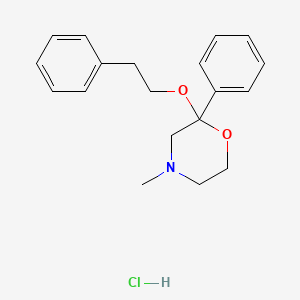
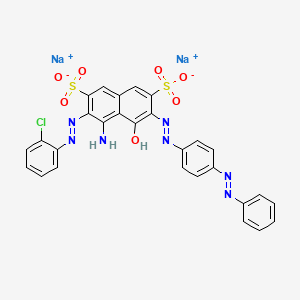
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
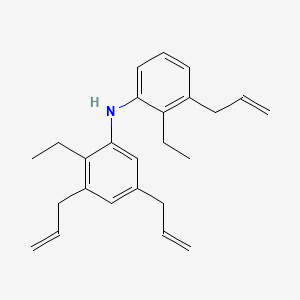
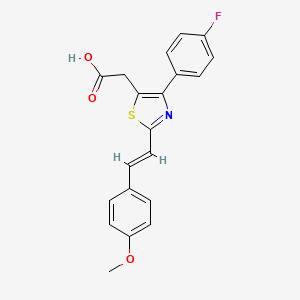


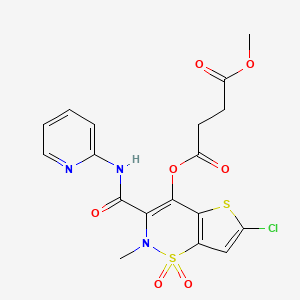
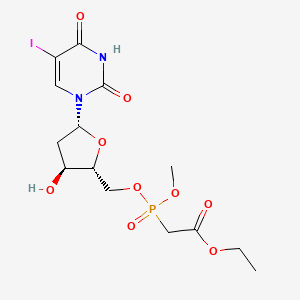
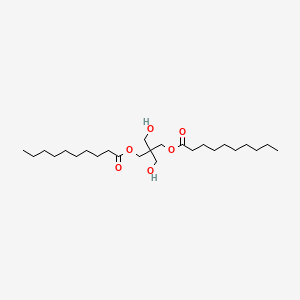
![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
